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Introduction
Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique

that overcomes the diffraction limit of light, enabling the visualization of subcellular structures

with nanoscale resolution.[1][2] The choice of fluorophore is critical for achieving high-quality

STED imaging, requiring dyes with high brightness, photostability, and efficient depletion. ATTO
590, a rhodamine-based dye, has emerged as a versatile and reliable probe for STED

microscopy due to its favorable photophysical properties.[3] This document provides detailed

application notes and protocols for the effective use of ATTO 590 in STED super-resolution

microscopy.

ATTO 590: Photophysical Properties and Suitability
for STED
ATTO 590 exhibits strong absorption and high fluorescence quantum yield, making it a bright

and easily detectable fluorophore.[3] Its high thermal and photo-stability are crucial for enduring

the high laser powers used in STED imaging.[3] The dye is moderately hydrophilic and can be

conjugated to a variety of biomolecules, including antibodies and lipids.[4]

Key Photophysical Properties of ATTO 590:
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Property Value Reference

Excitation Maximum (λex) 593 nm [3]

Emission Maximum (λem) 622 nm [3]

Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹ [3]

Fluorescence Quantum Yield 0.80 [3]

Fluorescence Lifetime 3.7 ns [3]

Recommended STED Laser

Wavelength
750 - 780 nm [5][6][7]

Experimental Protocols
A. Immunofluorescence Staining with ATTO 590 for
STED Microscopy
This protocol provides a general guideline for immunolabeling of fixed cells using ATTO 590-

conjugated secondary antibodies. Optimization may be required for specific cell types and

targets.

Materials:

Cells grown on #1.5 or #1.5H glass coverslips (170 µm thickness)[6]

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 2-4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

Primary Antibody (specific to the target of interest)

ATTO 590-conjugated Secondary Antibody
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Mounting Medium with a refractive index matching the objective immersion oil (e.g., Mowiol,

ProLong Diamond)[6]

Procedure:

Cell Culture and Fixation:

Culture cells to an appropriate confluency on high-quality glass coverslips.

Wash cells gently with PBS.

Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature. The

choice of fixative should be optimized for the target antigen.[8]

Rinse the samples three times with PBS.[6]

Permeabilization (for intracellular targets):

If targeting intracellular proteins, permeabilize the cells with Permeabilization Buffer for 10

minutes.[6]

Wash the cells three times with PBS for 5 minutes each.[6]

Blocking:

Incubate the samples in Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.[8]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal working concentration in Blocking Buffer.

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature

or overnight at 4°C in a humidified chamber.

Washing:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://abberior.rocks/expertise/protocols/immunolabeling-protocol/
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://abberior.rocks/expertise/protocols/immunolabeling-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the samples three times with PBS for 5 minutes each to remove unbound primary

antibodies.

Secondary Antibody Incubation:

Dilute the ATTO 590-conjugated secondary antibody in Blocking Buffer. A higher

concentration (2 to 5-fold higher than for conventional microscopy) is often advisable for

optimal labeling density in STED.[5][6]

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Final Washes:

Wash the samples three times with PBS for 5 minutes each, protected from light.

Mounting:

Carefully mount the coverslips onto a microscope slide using a suitable mounting medium.

Ensure the refractive index of the mounting medium is as close as possible to that of the

immersion oil to minimize spherical aberrations.[9]

Allow hardening mounting media to cure for at least 24 hours before imaging.[9]

B. STED Microscope Setup and Imaging Parameters
The optimal imaging parameters will depend on the specific STED microscope system being

used. The following provides a general starting point for imaging ATTO 590.

Typical STED Imaging Parameters for ATTO 590:
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Parameter Recommended Setting Notes

Excitation Laser
594 nm or similar (e.g., 561

nm)[3]

Use a laser line that efficiently

excites ATTO 590.

STED Depletion Laser 750 - 780 nm[5][6][7]

A wavelength around 775 nm

is commonly used and

effective for ATTO 590.

Detection Window 600 - 640 nm[10][11]

This spectral range captures

the peak of ATTO 590

emission while minimizing

crosstalk from other

fluorophores in multi-color

experiments.

Gated Detection Recommended

Time-gated detection can

significantly reduce

background and crosstalk,

especially in two-color STED

imaging.[11]

Pixel Dwell Time 5 - 20 µs

Shorter dwell times can reduce

photobleaching but may

decrease signal-to-noise.

STED Laser Power Variable

Start with a low STED power

and gradually increase to

achieve the desired resolution

while minimizing

photobleaching.

Quantitative Data
Achievable Resolution with ATTO 590 in STED Microscopy:
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Imaging Mode
Full Width at Half
Maximum (FWHM)

Reference

Confocal 218 ± 26 nm [11]

STED 93 ± 14 nm [11]

Calculated Instrument Point

Spread Function (PSF)
81 ± 16 nm [11]

Note: The achievable resolution is highly dependent on the specific microscope setup, sample

preparation, and imaging conditions. Resolutions of 30-40 nm have been reported for STED

microscopy in optimal conditions.[12]

Mandatory Visualizations
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ATTO 590 STED Microscopy Workflow

Sample Preparation

STED Imaging

1. Cell Culture on Coverslip

2. Fixation

3. Permeabilization

4. Blocking

5. Primary Antibody Incubation

6. ATTO 590 Secondary Ab Incubation

7. Mounting

8. Confocal Quality Check

9. STED Microscope Setup

10. Image Acquisition

11. Data Analysis & Deconvolution

Click to download full resolution via product page

Caption: Workflow for STED super-resolution microscopy using ATTO 590.
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Principle of Stimulated Emission Depletion (STED)

Laser Beams
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Caption: The fundamental principle of STED microscopy.
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Problem Possible Cause Suggested Solution

Low Signal-to-Noise Ratio

- Low labeling density-

Photobleaching- Suboptimal

imaging parameters

- Increase primary and/or

secondary antibody

concentration.[5][6]- Use fresh

samples and an anti-fade

mounting medium.- Optimize

laser powers and pixel dwell

time.

High Background

- Non-specific antibody

binding- Autofluorescence of

mounting medium

- Increase blocking time and/or

add detergents to washing

buffers.- Use a mounting

medium specifically tested for

low autofluorescence in the

red spectral range.[5]

Poor Resolution

- Incorrect refractive index

matching- Suboptimal STED

laser alignment or power- Poor

sample preservation

- Ensure the refractive index of

the mounting medium matches

the immersion oil.[6]- Align the

STED laser according to the

manufacturer's instructions

and optimize the depletion

power.- Use appropriate

fixation methods to preserve

the ultrastructure.[13]

Photobleaching
- High excitation or STED laser

power- Long exposure times

- Reduce laser powers to the

minimum required for good

signal.- Decrease pixel dwell

time or use a more sensitive

detector.- Consider using an

oxygen scavenger system in

the mounting medium.

Conclusion
ATTO 590 is a robust and versatile fluorescent dye that is well-suited for STED super-

resolution microscopy. Its bright fluorescence, high photostability, and efficient depletion with
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commonly available STED lasers make it an excellent choice for a wide range of applications in

cell biology and drug discovery. By following the detailed protocols and considering the

troubleshooting guidelines provided in this document, researchers can effectively utilize ATTO
590 to achieve high-quality, super-resolved images of their structures of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1261490#using-atto-590-for-sted-super-resolution-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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